A Technical Guide to 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid: Structure, Properties, and Synthetic Utility
A Technical Guide to 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid, a specialized organoboron compound. While not as extensively documented as other phenylboronic acids, its unique substitution pattern offers distinct electronic and steric properties, making it a valuable building block for researchers in medicinal chemistry and materials science. This document elucidates its molecular structure, predicts its physicochemical properties based on established chemical principles, outlines a logical synthetic strategy, and explores its potential applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.
Molecular Profile and Structural Elucidation
2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid is an aromatic boronic acid characterized by a benzene ring substituted with two methyl groups, a methoxycarbonyl group, and a boronic acid functional group [-B(OH)₂].
-
IUPAC Name: (5-(methoxycarbonyl)-2,4-dimethylphenyl)boronic acid
-
Molecular Formula: C₁₀H₁₃BO₄
-
Molecular Weight: 208.02 g/mol
-
CAS Number: While the specific CAS number 913836-09-4 was provided for this topic, it does not resolve to this exact structure in major chemical databases. Researchers should verify the identity of any commercial samples via analytical characterization.
The core of the molecule is the phenylboronic acid moiety. The substituents are arranged as follows:
-
Two methyl groups (-CH₃) at positions 2 and 4.
-
A methoxycarbonyl group (-COOCH₃) at position 5.
-
The boronic acid group [-B(OH)₂] at position 1.
The interplay of these substituents dictates the molecule's reactivity. The methyl groups are electron-donating through an inductive effect, which can influence the nucleophilicity of the aromatic ring. Conversely, the methoxycarbonyl group is electron-withdrawing, affecting the Lewis acidity of the boron atom.[1] This electronic push-pull system is a key feature for fine-tuning chemical reactivity.
Caption: Structure of 2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid.
Physicochemical Properties: A Predictive Analysis
While specific experimental data for this compound is scarce, we can predict its properties based on known data for structurally similar molecules, such as 4-(methoxycarbonyl)phenylboronic acid and various dimethylphenylboronic acids.[2][3]
| Property | Predicted Value / Observation | Rationale and Implications for Researchers |
| Appearance | White to off-white crystalline solid. | Phenylboronic acids are typically stable, crystalline solids at room temperature.[4] Color impurities may indicate oxidation or residual catalysts from synthesis. |
| Melting Point | 180-220 °C (decomposes) | The melting point is expected to be relatively high due to intermolecular hydrogen bonding between the boronic acid groups.[5] A broad melting range may suggest the presence of the corresponding boroxine anhydride. |
| Solubility | Soluble in polar organic solvents (Methanol, THF, Dioxane); sparingly soluble in water; poorly soluble in non-polar solvents (Hexane). | The boronic acid group imparts some polarity, while the phenyl ring and methyl groups provide non-polar character. Solubility in solvents like THF and dioxane is critical for its use in cross-coupling reactions.[6] |
| pKa | ~8.0 - 8.5 | The Lewis acidity of the boron atom is influenced by the substituents. The electron-withdrawing ester group increases acidity (lowers pKa) compared to unsubstituted phenylboronic acid (pKa ~8.8), while the electron-donating methyl groups slightly decrease it.[1] This pKa is relevant for base selection in Suzuki-Miyaura coupling. |
| Stability | Moderately stable. Prone to dehydration to form a cyclic trimer (boroxine) upon heating or under vacuum. | Boronic acids can exist in equilibrium with their boroxine anhydrides.[4] For precise stoichiometry in reactions, it is crucial to use freshly prepared or properly stored material. Storing under an inert atmosphere is recommended. |
Synthesis and Purification: A Proposed Protocol
A robust synthesis of this molecule would likely start from a readily available precursor, methyl 3,5-dimethylbenzoate.[7] The key transformation is the introduction of the boronic acid group at the 4-position, ortho to one of the methyl groups. A plausible and widely used method involves directed ortho-metalation followed by borylation.
Step-by-Step Proposed Synthesis
Caption: Proposed synthetic workflow for the target molecule.
Protocol:
-
Preparation of Precursor (Methyl 4-bromo-3,5-dimethylbenzoate): The starting material, methyl 3,5-dimethylbenzoate, can be synthesized via Fischer esterification of 3,5-dimethylbenzoic acid.[8][9] The subsequent bromination at the 4-position is the critical step to install the halide for the borylation reaction. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) with a suitable catalyst.[10]
-
Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 4-bromo-3,5-dimethylbenzoate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Aryllithium: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The reaction progress can be monitored by TLC. This step generates a highly reactive aryllithium intermediate.
-
Borylation: To the aryllithium solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at this temperature for several hours.[6]
-
Hydrolysis (Workup): Allow the reaction to warm to room temperature slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by acidification with dilute hydrochloric acid (e.g., 1M HCl) until the pH is acidic (~pH 2-3).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical because the aryllithium intermediate is extremely basic and will be quenched by trace amounts of water.
-
Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the reaction of n-BuLi with the ester group.
-
Trialkyl Borate: Triisopropyl borate is a common electrophile for trapping organolithium reagents to form boronate esters, which are then easily hydrolyzed to the desired boronic acid.[6]
-
Acidic Workup: The final hydrolysis step requires an acidic environment to convert the boronate ester intermediate into the final boronic acid product.
Reactivity and Applications in Synthesis
The primary application for this molecule is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.[13][14]
The Suzuki-Miyaura Coupling Mechanism
The reaction involves the coupling of an organoboron species (the phenylboronic acid) with an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Role of the Substituents in Reactivity:
-
Boronic Acid: Serves as the organoboron nucleophile partner in the transmetalation step. Activation with a base (e.g., K₂CO₃, K₃PO₄) is typically required to form a more reactive boronate species.[13]
-
Methyl Groups (Positions 2 & 4): These electron-donating groups can increase the electron density on the aromatic ring, potentially affecting the rate of transmetalation. The ortho-methyl group (position 2) introduces significant steric hindrance around the C-B bond, which can influence which palladium catalysts and ligands are most effective.
-
Methoxycarbonyl Group (Position 5): This electron-withdrawing group modulates the electronic properties of the ring and can serve as a synthetic handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an alcohol).
This specific substitution pattern allows for the synthesis of complex, sterically hindered biaryl compounds that might be difficult to access with less substituted building blocks.
Analytical Characterization (Predicted)
Authenticating the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), one for the proton at C-3 and one for the proton at C-6. - Methyl Protons: Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the two -CH₃ groups. - Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to 3H, for the -OCH₃ group. - Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is D₂O exchangeable. Its chemical shift can vary significantly depending on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-145 ppm range. The carbon attached to the boron (C-1) may be broad or have a lower intensity. - Ester Carbonyl: A signal in the δ 165-170 ppm range. - Methoxy Carbon: A signal around δ 52 ppm. - Methyl Carbons: Signals in the δ 15-25 ppm range. |
| FT-IR | - O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ (from the B(OH)₂ group). - C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ (from the ester). - B-O Stretch: A strong absorption around 1350 cm⁻¹. |
| Mass Spec (ESI-) | An [M-H]⁻ ion would be expected, or adducts with solvent molecules. High-resolution mass spectrometry would confirm the elemental composition. |
Safety, Handling, and Storage
As with all boronic acids, appropriate safety precautions should be taken.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are generally considered irritants.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration to the boroxine.
Conclusion and Future Outlook
2,4-Dimethyl-5-methoxycarbonyl-phenylboronic acid represents a highly functionalized and sterically defined building block for organic synthesis. Its unique electronic and steric profile makes it a potentially valuable reagent for constructing complex molecular architectures, particularly in the fields of drug discovery and materials science. While detailed experimental data is not yet widely available, its synthesis is achievable through established organometallic methodologies. Further research into its reactivity with a broad range of coupling partners and catalysts will undoubtedly unlock its full potential as a tool for chemical innovation.
References
-
Iszydor, B., & Stępień, K. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2055. Available at: [Link]
-
ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Available at: [Link]
-
Taye, N., et al. (2013). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 113(15), 1888-1900. Available at: [Link]
-
Dąbrowski, M., & Stępień, K. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Coordination Chemistry Reviews, 439, 213933. Available at: [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]
-
Grokipedia. (n.d.). Phenylboronic acid. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Synthonix. (n.d.). (4-(Methoxycarbonyl)phenyl)boronic acid. Available at: [Link]
-
Flanagan, J. C., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1151–1154. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. Available at: [Link]
-
Flanagan, J. C., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Trinity College Dublin. Available at: [Link]
- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. PubChem. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-aminophenylacetyl]amino]. Available at: [Link]
Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 2. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 3. 4-Methoxycarbonylphenylboronic acid = 95 99768-12-4 [sigmaaldrich.com]
- 4. grokipedia.com [grokipedia.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 7. METHYL 3,5-DIMETHYLBENZOATE | 25081-39-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-BROMO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 432022-88-3 [chemicalbook.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
